ONO-7579

Description

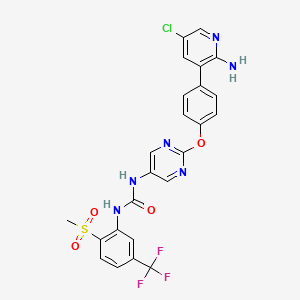

Structure

3D Structure

Properties

IUPAC Name |

1-[2-[4-(2-amino-5-chloropyridin-3-yl)phenoxy]pyrimidin-5-yl]-3-[2-methylsulfonyl-5-(trifluoromethyl)phenyl]urea |

|---|---|

InChI |

InChI=1S/C24H18ClF3N6O4S/c1-39(36,37)20-7-4-14(24(26,27)28)8-19(20)34-22(35)33-16-11-31-23(32-12-16)38-17-5-2-13(3-6-17)18-9-15(25)10-30-21(18)29/h2-12H,1H3,(H2,29,30)(H2,33,34,35) |

SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)NC(=O)NC2=CN=C(N=C2)OC3=CC=C(C=C3)C4=C(N=CC(=C4)Cl)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ONO-7579; ONO 7579; ONO7579; |

Origin of Product |

United States |

Foundational & Exploratory

ONO-7579: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-7579 is an orally bioavailable, selective, and potent pan-Tropomyosin receptor kinase (TRK) inhibitor. It targets the neurotrophic tyrosine receptor kinase (NTRK) family members TRKA (NTRK1), TRKB (NTRK2), and TRKC (NTRK3). In cancers driven by NTRK gene fusions or TRK overexpression, this compound abrogates the constitutive activation of these kinases, leading to the suppression of downstream oncogenic signaling pathways, ultimately resulting in tumor growth inhibition and apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, downstream signaling effects, and preclinical evidence of its anti-tumor activity. Detailed experimental methodologies and quantitative data from key studies are presented to support further research and development.

Core Mechanism of Action

This compound functions as a direct inhibitor of the TRK family of receptor tyrosine kinases.[1][2][3] Its primary mechanism involves binding to TRKA, TRKB, and TRKC proteins, including their oncogenic fusion protein variants.[1] This binding action competitively blocks the interaction between the TRK receptors and their cognate neurotrophin ligands (e.g., Nerve Growth Factor [NGF] for TRKA, Brain-Derived Neurotrophic Factor [BDNF] for TRKB).[1]

The inhibition of ligand binding prevents receptor dimerization and subsequent autophosphorylation of key tyrosine residues within the kinase domain. This lack of phosphorylation is the critical step in this compound's mechanism, as it halts the initiation of downstream intracellular signaling cascades that are crucial for tumor cell proliferation, survival, and invasion.[1][2] The ultimate cellular consequences of TRK signaling blockade by this compound are the induction of apoptosis and the potent inhibition of cell growth in tumors harboring aberrant TRK activation.[1][2]

Physicochemical Properties

| Property | Value |

| Chemical Name | N-{2-[4-(2-amino-5-chloropyridin-3-yl)phenoxy]pyrimidin-5-yl}-N'-[2-(methanesulfonyl)-5-(trifluoromethyl)phenyl]urea |

| Molecular Formula | C24H18ClF3N6O4S |

| Molecular Weight | 578.95 g/mol |

Quantitative Pharmacological Data

While specific IC50 values for this compound against purified TRKA, TRKB, and TRKC kinases are not publicly available in the reviewed literature, preclinical studies have quantified its cellular and in vivo potency.

| Parameter | Cell Line / Model | Value | Reference |

| EC50 (pTRKA Inhibition) | KM12 (colorectal cancer) xenograft | 17.6 ng/g of tumor tissue | [4][5][6] |

| Required pTRKA Inhibition for Tumor Regression | KM12 xenograft | >91.5% | [5] |

Signaling Pathways Modulated by this compound

The anti-tumor effects of this compound are mediated through the inhibition of key downstream signaling pathways that are constitutively activated by TRK fusion proteins. The two primary pathways affected are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.

Inhibition of the MAPK Signaling Pathway

The MAPK pathway is a critical regulator of cell proliferation and differentiation. Upon TRK activation, adapter proteins are recruited, leading to the activation of the Ras-Raf-MEK-ERK cascade. This compound-mediated inhibition of TRK phosphorylation prevents the activation of this pathway, leading to cell cycle arrest and reduced tumor cell proliferation.

Inhibition of the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a major signaling axis that promotes cell survival and inhibits apoptosis. Activated TRK receptors stimulate PI3K, which in turn activates AKT. AKT then phosphorylates a variety of downstream targets that suppress pro-apoptotic proteins (e.g., BAD) and promote cell survival. This compound's blockade of TRK activation leads to the downregulation of PI3K/AKT signaling, thereby promoting apoptosis in cancer cells.

Diagram of this compound Mechanism of Action

Caption: this compound inhibits TRK receptor activation, blocking downstream signaling.

Key Experimental Protocols

The following sections detail the methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vivo Murine Xenograft Model

This protocol describes the use of a human colorectal cancer cell line with a TPM3-NTRK1 fusion gene to evaluate the in vivo efficacy of this compound.[5]

Cell Line:

-

KM12 human colorectal cancer cells

Animal Model:

-

Immunocompromised mice (e.g., BALB/c nude)

Procedure:

-

KM12 cells are cultured in appropriate media and harvested during the exponential growth phase.

-

A specific number of viable cells (e.g., 5 x 10^6) are suspended in a suitable vehicle (e.g., a mixture of PBS and Matrigel).

-

The cell suspension is subcutaneously injected into the flank of the mice.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into vehicle control and this compound treatment groups.

-

This compound is administered orally, once daily, at specified dose levels (e.g., 0.06-0.60 mg/kg).[5]

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors are excised for pharmacodynamic analysis.

Pharmacodynamic Analysis:

-

Tumor lysates are prepared and analyzed for levels of phosphorylated TRKA (pTRKA) using methods such as ELISA or Western blotting to determine the extent of target inhibition.

Diagram of Xenograft Experimental Workflow

Caption: Workflow for evaluating this compound efficacy in a xenograft model.

Western Blotting for Phosphorylated TRK

This protocol provides a general framework for assessing the inhibition of TRK phosphorylation in cell lysates or tumor homogenates.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-TRKA (Tyr490)/TRKB (Tyr516)

-

Rabbit anti-pan-TRK

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Cells or pulverized tumor tissue are lysed in ice-cold lysis buffer. The lysate is centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

-

Protein Quantification: The total protein concentration of each lysate is determined.

-

SDS-PAGE: Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel and separated by electrophoresis.

-

Membrane Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is incubated in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with the primary antibody (e.g., anti-phospho-TRK) overnight at 4°C with gentle agitation.

-

Washing: The membrane is washed multiple times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: The membrane is incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: The membrane is washed again with TBST.

-

Signal Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system. The membrane can be stripped and re-probed with antibodies for total TRK and a loading control for normalization.

Conclusion

This compound is a promising pan-TRK inhibitor with a well-defined mechanism of action centered on the direct inhibition of TRK kinase activity. By blocking the phosphorylation of TRKA, TRKB, and TRKC, this compound effectively shuts down the downstream MAPK and PI3K/AKT signaling pathways, which are critical for the growth and survival of NTRK fusion-positive cancers. The preclinical data, particularly the in vivo efficacy in xenograft models, underscore its potential as a targeted therapy for this patient population. Further research and clinical investigation are warranted to fully elucidate its therapeutic utility.

References

- 1. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. go.drugbank.com [go.drugbank.com]

ONO-7579: A Technical Overview of a Novel Pan-TRK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-7579 is an orally bioavailable, potent, and selective small-molecule inhibitor of the tropomyosin receptor kinase (TRK) family of receptor tyrosine kinases (TRKA, TRKB, and TRKC).[1] TRK signaling pathways are crucial for neuronal development and function, but their aberrant activation through mechanisms like gene fusions (NTRK fusions) can drive the growth and survival of various solid tumors.[1] this compound is designed to target and inhibit the kinase activity of all three TRK proteins, thereby blocking downstream signaling and inducing apoptosis in cancer cells dependent on this pathway. This document provides a detailed technical guide on the preclinical activity of this compound.

Core Mechanism of Action

This compound functions as a pan-TRK inhibitor by binding to the ATP-binding pocket of the TRK kinase domain. This competitive inhibition prevents the phosphorylation of the TRK receptors, which is the critical initial step in the activation of downstream signaling cascades. The primary pathways affected are the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K/AKT) pathways.[2] By blocking these pathways, this compound effectively curtails tumor cell proliferation, survival, migration, and invasion.

Quantitative Data on Inhibitory Activity

A key measure of the potency of this compound is its ability to inhibit the phosphorylation of TRK proteins in cancer cells.

| Target | Cell Line | Assay Type | Potency (EC50) | Reference |

| Phospho-TRKA | KM12 (colorectal cancer) | In-cell phosphorylation assay | 17.6 ng/g | [3] |

| TRKA (enzymatic) | Not Available | Biochemical Assay | Not Available | |

| TRKB (enzymatic) | Not Available | Biochemical Assay | Not Available | |

| TRKC (enzymatic) | Not Available | Biochemical Assay | Not Available |

Activity Against Resistance Mutations:

Acquired resistance to TRK inhibitors can emerge through mutations in the kinase domain. This compound is anticipated to have activity against common resistance mutations.

| Mutant | Assay Type | Potency (IC50) | Reference |

| NTRK1 G595R | Not Available | Not Available | |

| NTRK1 G667C | Not Available | Not Available |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key assays used to characterize the activity of this compound.

TRK Enzymatic Assay (General Protocol)

This assay quantifies the direct inhibitory effect of this compound on the kinase activity of purified TRK enzymes.

-

Reagents: Recombinant human TRKA, TRKB, or TRKC enzyme, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT), this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure:

-

A dilution series of this compound is prepared in the kinase assay buffer.

-

The TRK enzyme is incubated with the various concentrations of this compound in a 384-well plate for a predetermined period (e.g., 15 minutes) at room temperature.

-

The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.

-

The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.

-

-

Data Analysis: The luminescence signal is converted to percent inhibition relative to a vehicle control (e.g., DMSO). The IC50 value, the concentration of this compound that inhibits 50% of the kinase activity, is calculated using a non-linear regression model.

Cellular Phospho-TRK Inhibition Assay (Western Blot)

This assay measures the ability of this compound to inhibit the phosphorylation of TRK receptors within cancer cells.

-

Cell Culture: Cancer cell lines expressing TRK fusions (e.g., KM12) are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of this compound or vehicle for a specific duration (e.g., 2 hours).

-

Lysis: Cells are washed with ice-cold PBS and lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked with a protein-rich solution (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated TRK (p-TRK).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

The membrane is then stripped and re-probed with an antibody for total TRK as a loading control. The same procedure is followed for downstream signaling proteins like p-ERK, total ERK, p-AKT, and total AKT.

-

-

Detection: The signal is detected using a chemiluminescent substrate and an imaging system. The band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated.

Cell Viability (MTS) Assay

This assay assesses the effect of this compound on the proliferation and viability of cancer cells.

-

Cell Seeding: Cancer cells (e.g., gallbladder cancer cell lines NOZ and TYGBK-1) are seeded in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Treatment: The cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).[4]

-

MTS Reagent Addition: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

-

Incubation: The plate is incubated for a period (e.g., 1-4 hours) to allow viable cells to metabolize the MTS into a colored formazan product.

-

Absorbance Reading: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis: The absorbance values are normalized to the vehicle-treated control cells to determine the percentage of cell viability. The IC50 value, the concentration of this compound that reduces cell viability by 50%, is then calculated.

Signaling Pathways and Experimental Workflows

Visual representations of the mechanism of action and experimental procedures aid in understanding the complex biological processes involved.

Caption: this compound inhibits TRK receptor phosphorylation, blocking downstream signaling.

Caption: Workflow for assessing protein phosphorylation via Western blot.

Caption: Workflow for determining cell viability using the MTS assay.

References

- 1. Facebook [cancer.gov]

- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 3. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Novel Selective Pan-TRK Inhibitor this compound Exhibits Antitumor Efficacy Against Human Gallbladder Cancer In Vitro | Anticancer Research [ar.iiarjournals.org]

ONO-7579: A Pan-TRK Inhibitor for NTRK Fusion-Positive Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Neurotrophic tyrosine receptor kinase (NTRK) gene fusions are oncogenic drivers in a wide range of adult and pediatric tumors. These fusions lead to the constitutive activation of TRK receptor tyrosine kinases (TRKA, TRKB, and TRKC), promoting uncontrolled cell proliferation and survival. ONO-7579 is an orally bioavailable, selective, and potent pan-TRK inhibitor designed to target these oncogenic fusion proteins. This technical guide provides a comprehensive overview of the preclinical data and clinical development of this compound, with a focus on its mechanism of action, quantitative efficacy data, and the experimental protocols used in its evaluation.

Introduction

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Chromosomal rearrangements resulting in NTRK gene fusions can lead to the formation of chimeric oncoproteins with ligand-independent, constitutive kinase activity.[2][3] These fusion proteins activate downstream signaling pathways, including the RAS/MEK/ERK and PI3K/AKT pathways, driving tumorigenesis.[3][4] this compound is a small molecule inhibitor that specifically targets and binds to TRK fusion proteins, blocking their kinase activity and downstream signaling, ultimately leading to apoptosis in cancer cells.[1]

Mechanism of Action

This compound functions as a highly potent and selective pan-TRK inhibitor, targeting the ATP-binding site of the TRKA, TRKB, and TRKC kinase domains.[1] By inhibiting the phosphorylation of TRK fusion proteins, this compound effectively abrogates the constitutive signaling that drives tumor growth and survival.[1] Preclinical studies have demonstrated that this compound's anti-tumor activity is directly correlated with the inhibition of TRK phosphorylation.[5]

Signaling Pathway

The constitutive activation of NTRK fusion proteins triggers a cascade of downstream signaling events. The primary pathways implicated in NTRK fusion-driven cancers are the MAPK/ERK pathway, which promotes cell proliferation, and the PI3K/AKT pathway, which is crucial for cell survival and growth. This compound's inhibition of the TRK kinase domain effectively shuts down these oncogenic signals.

Quantitative Preclinical Data

The anti-tumor efficacy of this compound has been evaluated in both in vitro and in vivo preclinical models.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | NTRK Fusion | Assay Type | Endpoint | Result | Reference |

| KM12 | Colorectal Cancer | TPM3-NTRK1 | pTRKA Inhibition | EC50 | 17.6 ng/g | [5][6] |

| TYGBK-1 | Gallbladder Cancer | Not Specified | Proliferation (MTS) | Cell Viability | Dose-dependent suppression | [7] |

| NOZ | Gallbladder Cancer | Not Specified | Proliferation (MTS) | Cell Viability | No significant suppression | [7] |

| TYGBK-1 | Gallbladder Cancer | Not Specified | Migration/Invasion | Cell Motility | Significant inhibition | [7] |

| NOZ | Gallbladder Cancer | Not Specified | Migration/Invasion | Cell Motility | Significant inhibition | [7] |

Table 2: In Vivo Efficacy of this compound in KM12 Xenograft Model

| Parameter | Description | Value | Reference |

| Model | Murine xenograft with human colorectal cancer cell line KM12 (TPM3-NTRK1 fusion) | - | [5] |

| Dosing | Oral, once daily | 0.06 - 0.60 mg/kg | [5] |

| pTRKA Inhibition for Anti-tumor Effect | Threshold for a sharp increase in anti-tumor effect | >60% | [5] |

| pTRKA Inhibition for Tumor Reduction | Required level for tumor regression | >91.5% | [5] |

Clinical Trial Data

A Phase 1/2 clinical trial (NCT03182257) was initiated to evaluate the safety, tolerability, and efficacy of this compound in patients with advanced solid tumors, with an expansion cohort for patients with NTRK fusion-positive cancers.[8] The study was designed as a dose-escalation and expansion study.[8] However, the trial was terminated, and as of now, no clinical results have been publicly released.

Table 3: this compound-01 Clinical Trial Design (NCT03182257)

| Phase | Study Design | Patient Population | Dosage | Status |

| 1/2 | Open-label, dose-escalation and expansion | Advanced solid tumors / NTRK fusion-positive advanced solid tumors | 3 mg to 300 mg once daily | Terminated |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Cell Proliferation (MTS Assay)

This protocol is based on the methodology used in the study of this compound in gallbladder cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., TYGBK-1, NOZ) in 96-well plates at a density of 5,000 cells per well and incubate overnight.

-

Treatment: Treat the cells with varying concentrations of this compound and incubate for 72 hours.

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Transwell Migration and Invasion Assay

This protocol is adapted from the methods used to assess the effect of this compound on gallbladder cancer cell motility.

-

Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert with Matrigel. For migration assays, no coating is needed.

-

Cell Seeding: Seed cancer cells in the upper chamber in serum-free media.

-

Chemoattractant: Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Treatment: Add this compound to the upper chamber with the cells.

-

Incubation: Incubate for 6 hours (migration) or 18 hours (invasion).

-

Cell Removal: Remove non-migrated/invaded cells from the top of the membrane with a cotton swab.

-

Fixation and Staining: Fix the cells on the bottom of the membrane with methanol and stain with crystal violet.

-

Quantification: Count the number of stained cells in multiple fields of view under a microscope.

Murine Xenograft Model

This protocol is based on the study of this compound in a KM12 colorectal cancer xenograft model.[5]

-

Cell Line: Use a human cancer cell line with a known NTRK fusion (e.g., KM12 with TPM3-NTRK1).

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude).

-

Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

-

Tumor Growth: Allow tumors to reach a palpable size.

-

Treatment: Administer this compound orally once daily at specified doses (e.g., 0.06-0.60 mg/kg).

-

Monitoring: Measure tumor volume and body weight regularly.

-

Pharmacodynamic Analysis: At specified time points, collect tumor tissue to measure the levels of phosphorylated TRKA (pTRKA) by Western blot or other methods.

-

Data Analysis: Correlate this compound concentrations in plasma and tumor with pTRKA levels and tumor growth inhibition.

Conclusion

This compound is a potent and selective pan-TRK inhibitor that has demonstrated significant anti-tumor activity in preclinical models of NTRK fusion-positive cancers. Its mechanism of action, centered on the inhibition of TRK phosphorylation and downstream oncogenic signaling, is well-defined. While the clinical development of this compound was halted, the preclinical data provide a strong rationale for the continued exploration of pan-TRK inhibitors as a therapeutic strategy for this molecularly defined subset of cancers. The experimental protocols detailed herein offer a framework for the continued investigation of novel TRK inhibitors.

References

- 1. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NTRK Fusions, from the Diagnostic Algorithm to Innovative Treatment in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase separation underlies signaling activation of oncogenic NTRK fusions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.novusbio.com [resources.novusbio.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. NTRK gene fusions as novel targets of cancer therapy across multiple tumour types - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Trk inhibitor | Probechem Biochemicals [probechem.com]

- 8. researchgate.net [researchgate.net]

ONO-7579: A Technical Guide to TRKA Phosphorylation Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-7579 is an orally bioavailable small molecule inhibitor targeting the Tropomyosin receptor kinase (TRK) family of receptor tyrosine kinases.[1][2] It functions as a pan-TRK inhibitor, demonstrating activity against TRKA, TRKB, and TRKC.[2] The TRK family, particularly TRKA (encoded by the NTRK1 gene), plays a crucial role in the development and function of the nervous system. However, aberrant activation of TRK signaling, often through gene fusions, is a known driver of various cancers. This compound exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of the TRK kinase domain, thereby inhibiting its phosphorylation and subsequent activation of downstream oncogenic signaling pathways. This guide provides a technical overview of this compound's inhibitory action on TRKA phosphorylation, including available quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Data Presentation

While specific IC50 values for this compound against purified TRKA, TRKB, and TRKC kinases are not publicly available in the reviewed literature, in vivo efficacy data demonstrates its potent inhibition of TRKA phosphorylation.

| Compound | Assay Type | Cell Line/Model | Parameter | Value | Reference |

| This compound | In vivo xenograft | KM12 (colorectal cancer) | EC50 (pTRKA inhibition) | 17.6 ng/g | [3][4] |

Note: The EC50 value represents the concentration of this compound in tumor tissue that results in a 50% reduction in the phosphorylation of TRKA.

Signaling Pathway

The binding of Nerve Growth Factor (NGF) to TRKA induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades that promote cell survival, proliferation, and differentiation. This compound blocks the initial autophosphorylation step, thereby inhibiting the activation of these pathways.

Figure 1: Simplified TRKA signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed, synthesized protocols for key experiments to evaluate the inhibitory effect of this compound on TRKA phosphorylation. These are based on standard laboratory practices and information gathered on TRK inhibitor studies.

In Vitro Kinase Assay for TRKA Inhibition

This protocol describes a method to determine the in vitro inhibitory activity of this compound against purified TRKA kinase.

Figure 2: Workflow for the in vitro TRKA kinase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Dilute recombinant human TRKA kinase to the desired concentration in kinase buffer.

-

Prepare a stock solution of a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1).

-

Prepare a stock solution of ATP.

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.

-

Add the diluted TRKA kinase to all wells.

-

Incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

Detection and Analysis:

-

Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™) that measures ADP production or a fluorescence-based assay.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cell-Based TRKA Phosphorylation Assay

This protocol outlines a method to assess the ability of this compound to inhibit NGF-induced TRKA phosphorylation in a cellular context.

Figure 3: Workflow for the cell-based TRKA phosphorylation assay.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable cell line expressing TRKA (e.g., KM12 cells with a TPM3-NTRK1 fusion or PC-12 cells) in appropriate media.

-

Seed the cells in multi-well plates and allow them to adhere.

-

Serum-starve the cells for several hours to reduce basal kinase activity.

-

Pre-treat the cells with a serial dilution of this compound or vehicle for a defined period (e.g., 1-2 hours).

-

Stimulate the cells with an optimal concentration of NGF for a short period (e.g., 5-15 minutes) to induce TRKA phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Normalize the protein concentrations of the lysates and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated TRKA (e.g., anti-pTRKA Tyr490).

-

Wash the membrane and then incubate with a primary antibody for total TRKA as a loading control. A housekeeping protein antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the pTRKA signal to the total TRKA signal for each sample.

-

Plot the normalized pTRKA levels against the this compound concentration to determine the cellular IC50.

-

Conclusion

This compound is a potent pan-TRK inhibitor that effectively suppresses TRKA phosphorylation, a key step in the activation of oncogenic signaling pathways in TRK-driven cancers. The provided data and protocols offer a framework for the preclinical evaluation of this compound and similar molecules. Further investigation to determine the specific in vitro IC50 values against all TRK family members would provide a more complete inhibitory profile of this compound. The methodologies outlined in this guide can be adapted to further explore the mechanism of action and therapeutic potential of this compound in various cancer models.

References

- 1. This compound | Trk inhibitor | Probechem Biochemicals [probechem.com]

- 2. Facebook [cancer.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]

ONO-7579: A Pan-TRK Inhibitor for NTRK-Fusion Positive Colorectal Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of ONO-7579, a novel, orally available, and selective pan-tropomyosin receptor kinase (TRK) inhibitor, with a specific focus on its application in colorectal cancer research. This compound targets the family of TRK proteins (TRKA, TRKB, and TRKC) which, when constitutively activated by NTRK gene fusions, act as oncogenic drivers in a subset of colorectal cancers.

Mechanism of Action

This compound functions by binding to the ATP-binding pocket of the TRK kinase domain, preventing the phosphorylation and subsequent activation of the receptor.[1] This inhibition blocks the downstream signaling pathways that are crucial for cancer cell proliferation, survival, and migration. In tumors harboring NTRK gene fusions, this targeted inhibition leads to the induction of apoptosis and a reduction in tumor growth.[1]

Signaling Pathway

The binding of neurotrophins to TRK receptors, or the constitutive activation through NTRK fusions, typically activates downstream signaling cascades, primarily the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K)/AKT pathways. This compound's inhibition of TRK phosphorylation effectively shuts down these pro-survival and proliferative signals.

Preclinical Research in Colorectal Cancer

A pivotal preclinical study investigated the efficacy of this compound in a murine xenograft model using the human colorectal cancer cell line KM12, which harbors a TPM3-NTRK1 gene fusion.[1] This study provided key pharmacokinetic (PK), pharmacodynamic (PD), and efficacy data.

Quantitative Preclinical Data

| Parameter | Value | Cell Line/Model | Reference |

| EC50 for pTRKA inhibition | 17.6 ng/g | KM12 Colorectal Cancer Xenograft | [1] |

| pTRKA Inhibition for Antitumor Effect | >60% | KM12 Colorectal Cancer Xenograft | [1] |

| pTRKA Inhibition for Tumor Reduction | >91.5% | KM12 Colorectal Cancer Xenograft | [1] |

Experimental Protocols

KM12 Xenograft Model Establishment and Drug Administration:

-

Cell Culture: The KM12 human colorectal cancer cell line, which endogenously expresses the TPM3-NTRK1 fusion gene, is cultured in appropriate media.

-

Animal Model: Female BALB/c nude mice are typically used.

-

Tumor Implantation: A suspension of KM12 cells is subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.

-

Drug Administration: Once tumors reach a specified volume, mice are randomized into vehicle control and this compound treatment groups. This compound is administered orally, once daily, at various dose levels (e.g., 0.06-0.60 mg/kg).[1]

Pharmacodynamic (pTRKA) Analysis:

-

Tumor Collection: At specified time points after this compound administration, tumors are excised.

-

Protein Extraction: Tumor tissues are homogenized and lysed to extract total protein.

-

pTRKA Measurement: The levels of phosphorylated TRKA (pTRKA) are quantified using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or Western blotting.

Clinical Development

This compound is being evaluated in a first-in-human, open-label, multicenter, phase 1/2 clinical trial (NCT03182257) in patients with advanced solid tumors, including those with NTRK gene fusions. The study is designed to determine the safety, tolerability, maximum tolerated dose (MTD), and preliminary efficacy of this compound.

Clinical Trial Design

| Phase | Study Design | Patient Population | Primary Endpoints |

| Phase 1 | Dose Escalation | Patients with advanced solid tumors | Safety, Tolerability, MTD |

| Phase 2 | Dose Expansion | Patients with NTRK fusion-positive advanced solid tumors | Objective Response Rate (ORR) |

Patient Selection: Detecting NTRK Fusions

The identification of patients with NTRK fusion-positive tumors is critical for the clinical application of this compound. Several methodologies are employed for this purpose.

NTRK Fusion Detection Workflow

A common workflow for identifying NTRK fusions involves initial screening with immunohistochemistry (IHC) followed by a confirmatory molecular method like next-generation sequencing (NGS).

Note: While this guide provides a comprehensive overview based on publicly available data as of late 2025, researchers are encouraged to consult the latest publications and clinical trial updates for the most current information on this compound.

References

ONO-7579: A Technical Guide to a Novel Pan-TRK Inhibitor for Tropomyosin Receptor Tyrosine Kinase-Driven Cancers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropomyosin receptor kinases (TRKs), a family of receptor tyrosine kinases comprising TRKA, TRKB, and TRKC, play a pivotal role in the development and function of the nervous system. However, chromosomal rearrangements involving the neurotrophic tyrosine receptor kinase (NTRK) genes (NTRK1, NTRK2, and NTRK3) can lead to the formation of oncogenic fusion proteins. These fusions result in ligand-independent, constitutive activation of the TRK signaling pathways, driving cellular proliferation, survival, and metastasis in a wide range of adult and pediatric cancers. ONO-7579 is a novel, orally bioavailable, and highly potent and selective pan-TRK inhibitor designed to target these oncogenic drivers.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and the experimental protocols used to evaluate its activity.

Mechanism of Action

This compound exerts its antitumor effect by specifically targeting and binding to the ATP-binding pocket of TRKA, TRKB, and TRKC kinases, as well as their oncogenic fusion proteins.[1] This competitive inhibition prevents the autophosphorylation and subsequent activation of the TRK receptors, thereby blocking downstream signaling cascades. The primary signaling pathways implicated in TRK-driven oncogenesis are the Ras/MAPK, PI3K/AKT, and PLCγ pathways. By inhibiting these pathways, this compound effectively induces cellular apoptosis and inhibits the growth of tumors that harbor NTRK gene fusions.[1][2][3]

Data Presentation

In Vitro Efficacy

A key measure of the potency of a kinase inhibitor is its half-maximal effective concentration (EC50) for the inhibition of the target's activity in a cellular context. In a human colorectal cancer cell line, KM12, which harbors a TPM3-NTRK1 gene fusion, this compound demonstrated potent inhibition of phosphorylated TRKA (pTRKA).

| Cell Line | Target | Parameter | Value | Reference |

| KM12 (Colorectal Cancer) | Phosphorylated TRKA | EC50 | 17.6 ng/g | [4][5] |

EC50: The concentration of a drug that gives half-maximal response.

Preclinical Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic profile of this compound has been evaluated in a murine xenograft model using the KM12 cell line. These studies provide insights into the drug's absorption, distribution, and its effect on the target in a living organism.

| Species | Model | Dosage | Key Findings | Reference |

| Mouse | KM12 Xenograft | 0.06-0.60 mg/kg (once daily) | - Oral one-compartment model for plasma concentrations.- Higher tumor concentrations compared to plasma.- A "switch-like" relationship between pTRKA inhibition and antitumor effect, with a sharp increase in efficacy at >60% inhibition. | [4] |

In Vivo Antitumor Activity

Preclinical studies have demonstrated the in vivo antitumor efficacy of this compound in gallbladder cancer models.

| Cancer Model | Key Findings | Reference |

| Gallbladder Cancer (TYGBK-1 and NOZ cell lines) | - Suppressed proliferation in a dose-dependent manner (TYGBK-1).- Significantly inhibited migration and invasion in both cell lines.- Reduced expression of HIF-1α and VEGFs in a dose-dependent manner. | [3] |

Signaling Pathways and Experimental Workflows

TRK Signaling Pathway

The binding of neurotrophins to TRK receptors triggers dimerization and autophosphorylation of the kinase domains, initiating a cascade of downstream signaling events crucial for cell survival and proliferation. This compound acts to inhibit this initial activation step.

References

- 1. Facebook [cancer.gov]

- 2. This compound | Trk inhibitor | Probechem Biochemicals [probechem.com]

- 3. The Novel Selective Pan-TRK Inhibitor this compound Exhibits Antitumor Efficacy Against Human Gallbladder Cancer In Vitro | Anticancer Research [ar.iiarjournals.org]

- 4. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

ONO-7579: A Preclinical Technical Overview of a Pan-TRK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for ONO-7579, a potent and selective oral pan-Tropomyosin receptor kinase (TRK) inhibitor. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the fundamental characteristics, mechanism of action, and preclinical efficacy of this compound.

Core Compound Profile

This compound is an orally bioavailable small molecule that demonstrates inhibitory activity against TRKA, TRKB, and TRKC, the protein products of the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] By targeting and binding to these TRK proteins, including their fusion protein variants, this compound effectively blocks the interaction with neurotrophins and subsequent activation of the TRK signaling cascade.[1] This inhibition ultimately leads to the induction of apoptosis and suppression of cell growth in tumors that are dependent on TRK signaling.[1]

In Vitro Efficacy

Gallbladder Cancer (GBC) Cell Lines

Studies on human gallbladder cancer (GBC) cell lines have demonstrated the anti-tumor effects of this compound. In the TYGBK-1 cell line, which harbors a wild-type KRAS gene, this compound exhibited a dose-dependent suppression of cell proliferation.[2] Conversely, in the NOZ cell line with a KRAS mutation, the compound did not significantly inhibit proliferation, suggesting that the anti-proliferative effect may be more pronounced in KRAS wild-type GBC cells.[2]

However, this compound was shown to reduce the invasive potential and the expression of vascular endothelial growth factors (VEGFs) in both TYGBK-1 and NOZ cell lines.[2] These findings indicate that this compound can mitigate key malignant phenotypes in GBC cells irrespective of their KRAS mutation status.[2] The mechanism for this is linked to the inhibition of the BDNF/TRKB signaling pathway and its downstream effectors, the AKT and ERK pathways.[2][3]

Table 1: Summary of In Vitro Effects of this compound on Gallbladder Cancer Cell Lines

| Cell Line | KRAS Status | Effect on Proliferation | Effect on Invasion | Effect on VEGF Expression |

| TYGBK-1 | Wild-Type | Suppressed (dose-dependent)[2] | Inhibited[2] | Inhibited[2] |

| NOZ | Mutant | Not significantly affected[2] | Inhibited[2] | Inhibited[2] |

In Vivo Efficacy

Colorectal Cancer Xenograft Model

The in vivo anti-tumor activity of this compound was evaluated in a murine xenograft model using the human colorectal cancer cell line KM12, which harbors a TPM3-NTRK1 gene fusion.[3][4] In this model, orally administered this compound demonstrated a significant, dose-dependent inhibition of tumor growth.[4]

A key finding from this preclinical model was the establishment of a pharmacokinetic/pharmacodynamic (PK/PD) relationship. The tumor concentration of this compound was directly correlated with the inhibition of phosphorylated TRKA (pTRKA).[4] The concentration of this compound that resulted in 50% inhibition of pTRKA (EC50) in the tumor was determined to be 17.6 ng/g.[4][5] Furthermore, the study revealed a "switch-like" relationship between the inhibition of pTRKA and the anti-tumor effect, with a greater than 60% inhibition of pTRKA required to initiate a significant anti-tumor response and over 91.5% inhibition needed for tumor regression.[4]

Table 2: Quantitative In Vivo Data for this compound in a KM12 Xenograft Model

| Parameter | Value | Cell Line | Animal Model | Reference |

| EC50 for pTRKA inhibition | 17.6 ng/g | KM12 | Murine Xenograft | [4][5] |

| Oral Dose Range | 0.06 - 0.60 mg/kg (once daily) | KM12 | Murine Xenograft | [4] |

| pTRKA Inhibition for Antitumor Effect | >60% | KM12 | Murine Xenograft | [4] |

| pTRKA Inhibition for Tumor Reduction | >91.5% | KM12 | Murine Xenograft | [4] |

Experimental Protocols

In Vivo KM12 Xenograft Study

-

Animal Model: Athymic BALB/c or NOD/SCID mice, typically 10-12 weeks old, are used for tumor implantation.[3]

-

Cell Preparation and Implantation: KM-12 cells are harvested during their exponential growth phase. A cell suspension is prepared, and a single subcutaneous injection of one million viable cells, often mixed with Matrigel, is administered into the flank of each mouse.[3]

-

Drug Administration: this compound is administered orally, once daily, at doses ranging from 0.06 to 0.60 mg/kg.[4]

-

Data Collection: Plasma and tumor concentrations of this compound are measured at various time points. Tumor levels of phosphorylated TRKA (pTRKA) are quantified to assess target engagement. Tumor volumes are measured regularly to evaluate the anti-tumor efficacy.[4]

In Vitro Gallbladder Cancer Cell Line Assays

-

Cell Lines and Culture: The human gallbladder cancer cell lines TYGBK-1 and NOZ are utilized.[2] Cells are cultured in appropriate media and conditions.

-

Proliferation Assay (MTS Assay):

-

Invasion Assay (Matrigel Invasion Assay):

-

Transwell inserts are coated with Matrigel.

-

Cells are seeded in the upper chamber of the inserts in serum-free media.

-

The lower chamber contains media with a chemoattractant.

-

After incubation, non-invading cells are removed from the upper surface.

-

Invading cells on the lower surface of the membrane are fixed, stained, and counted.

-

-

Western Blot Analysis:

-

Cells are treated with this compound and then lysed to extract proteins.

-

Protein concentrations are determined, and samples are prepared for electrophoresis.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies against proteins of interest (e.g., HIF-1α, VEGF, VEGFC, and loading controls like α-Tubulin).[2]

-

A secondary antibody conjugated to an enzyme is then used for detection.

-

The protein bands are visualized using a chemiluminescent substrate.

-

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound on the TRK signaling pathway.

Experimental Workflow: In Vivo Xenograft Model

Caption: Workflow for the in vivo evaluation of this compound in a xenograft model.

Experimental Workflow: In Vitro Assays

Caption: General workflow for in vitro characterization of this compound.

References

- 1. Establishment and Characterization of a New Human Gallbladder Carcinoma Cell Line | Anticancer Research [ar.iiarjournals.org]

- 2. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KM-12 Xenograft Model - Altogen Labs [altogenlabs.com]

- 4. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]

- 5. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

ONO-7579: A Technical Guide to its Preclinical Antineoplastic Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-7579 is an orally bioavailable, selective, and potent pan-tropomyosin receptor kinase (pan-Trk) inhibitor demonstrating significant antineoplastic activity in preclinical models.[1] This technical guide provides an in-depth overview of the core preclinical data, experimental methodologies, and mechanisms of action of this compound, intended to inform researchers, scientists, and drug development professionals. The information is compiled from key studies investigating its efficacy in various cancer models, with a focus on quantitative data and detailed experimental protocols.

Core Mechanism of Action

This compound exerts its anticancer effects by targeting and inhibiting the kinase activity of the Trk protein family (TrkA, TrkB, and TrkC), which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] In several cancer types, chromosomal rearrangements can lead to the formation of NTRK fusion genes, which produce chimeric Trk fusion proteins with constitutively active kinase domains. This aberrant signaling drives oncogenesis by persistently activating downstream pathways, primarily the RAS/MAPK/ERK and PI3K/AKT pathways, leading to uncontrolled cell proliferation, survival, and invasion.[2][3][4][5] this compound directly binds to the ATP-binding site of the Trk kinase domain, preventing the phosphorylation of Trk and subsequently inhibiting the activation of these critical downstream signaling pathways.[1][3] This targeted inhibition ultimately leads to the induction of apoptosis and a reduction in tumor cell growth in cancers harboring NTRK fusions.[1]

Signaling Pathway

The following diagram illustrates the established signaling cascade initiated by NTRK fusion proteins and the point of intervention for this compound.

Quantitative Preclinical Data

The antineoplastic activity of this compound has been quantified in both in vitro and in vivo models. The following tables summarize the key findings.

In Vitro Efficacy

| Cell Line | Cancer Type | Genetic Profile | Assay | Endpoint | Result | Reference |

| TYGBK-1 | Gallbladder Cancer | Wild-type KRAS | MTS Proliferation | Cell Viability | Dose-dependent suppression (100-3000 nM) | [6] |

| NOZ | Gallbladder Cancer | Mutant KRAS | MTS Proliferation | Cell Viability | No significant suppression | [6] |

| TYGBK-1 | Gallbladder Cancer | Wild-type KRAS | Transwell Invasion | Cell Invasion | Significant inhibition | [6] |

| NOZ | Gallbladder Cancer | Mutant KRAS | Transwell Invasion | Cell Invasion | Significant inhibition | [6] |

In Vivo Efficacy

| Model | Cancer Type | Genetic Profile | Dosing | Endpoint | Result | Reference |

| Murine Xenograft (KM12 cells) | Colorectal Cancer | TPM3-NTRK1 fusion | 0.06-0.60 mg/kg, once daily | pTRKA Inhibition | EC50 = 17.6 ng/g (in tumor) | [7] |

| Murine Xenograft (KM12 cells) | Colorectal Cancer | TPM3-NTRK1 fusion | Not specified | Tumor Growth | >91.5% pTRKA inhibition required for tumor reduction | [7] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Cell Proliferation (MTS) Assay

This protocol is based on the methodology described by Kawamoto et al. (2018).

Materials:

-

Gallbladder cancer (GBC) cell lines (e.g., TYGBK-1, NOZ)

-

96-well cell culture plates

-

This compound stock solution

-

Cell culture medium

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

Microplate reader

Procedure:

-

Seed GBC cells into 96-well plates at a density of 5,000 cells per well.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations ranging from 100 nM to 3000 nM. Include a vehicle control (0 nM this compound).

-

Remove the existing medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 2 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Transwell Invasion Assay

This protocol is adapted from the methodology described by Kawamoto et al. (2018).

Materials:

-

Transwell inserts with 8 µm pore size polycarbonate membranes

-

Matrigel Basement Membrane Matrix

-

GBC cell lines

-

Serum-free cell culture medium

-

Cell culture medium with 10% Fetal Bovine Serum (FBS) as a chemoattractant

-

This compound

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet stain

-

Microscope

Procedure:

-

Thaw Matrigel on ice and dilute with cold, serum-free medium.

-

Coat the upper surface of the transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.

-

Harvest GBC cells and resuspend them in serum-free medium containing the desired concentrations of this compound or vehicle control.

-

Add 500 µL of medium containing 10% FBS to the lower chamber of the transwell plate.

-

Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.

-

Incubate for 18 hours at 37°C.

-

After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the fixed cells with crystal violet.

-

Count the number of stained, invaded cells in several random fields of view using a microscope.

Murine Xenograft Model and Efficacy Evaluation

This protocol is based on the study by Iida et al. (2020).[7]

Animals and Tumor Implantation:

-

Female BALB/c nude mice are used.

-

The human colorectal cancer cell line KM12, which harbors a TPM3-NTRK1 fusion gene, is cultured.

-

A suspension of KM12 cells is subcutaneously injected into the flank of each mouse.

-

Tumor growth is monitored regularly with caliper measurements.

Drug Administration and Efficacy Assessment:

-

When tumors reach a predetermined size, mice are randomized into treatment and control groups.

-

This compound is formulated for oral administration.

-

Mice in the treatment groups receive once-daily oral doses of this compound (e.g., ranging from 0.06 to 0.60 mg/kg). The control group receives the vehicle.

-

Tumor volumes are measured at regular intervals throughout the study.

-

At the end of the study, or at specified time points, tumors are excised for pharmacodynamic analysis.

Pharmacodynamic Analysis (pTRKA Inhibition):

-

Excised tumors are homogenized to extract proteins.

-

The concentration of phosphorylated TPM3-TRKA (pTRKA) in the tumor lysates is quantified using a validated immunoassay (e.g., ELISA or Western blot).

-

The tumor concentration of this compound is also measured.

-

The relationship between the tumor concentration of this compound and the level of pTRKA inhibition is modeled to determine the EC50.

Conclusion

The preclinical data for this compound strongly support its potent and selective antineoplastic activity against cancers driven by NTRK gene fusions. Its mechanism of action, centered on the inhibition of the Trk signaling pathway, has been well-characterized. The in vitro and in vivo studies provide a solid foundation for its clinical development, demonstrating significant inhibition of proliferation and invasion in relevant cancer cell lines and dose-dependent tumor growth inhibition in xenograft models. The detailed experimental protocols provided herein offer a guide for researchers seeking to further investigate this compound or similar pan-Trk inhibitors. The ongoing clinical trial (NCT03182257) will be crucial in translating these promising preclinical findings into clinical benefit for patients with NTRK fusion-positive solid tumors.[8]

References

- 1. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibiting TRK Proteins in Clinical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. researchgate.net [researchgate.net]

- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 7. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hra.nhs.uk [hra.nhs.uk]

ONO-7579: A Technical Guide for In Vitro Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-7579 is an orally bioavailable, selective, and potent pan-tropomyosin receptor kinase (TRK) inhibitor with demonstrated antineoplastic activity.[1][2] This technical guide provides a comprehensive overview of the in vitro applications of this compound in cancer models, detailing its mechanism of action, effects on various cancer cell lines, and relevant experimental protocols. The information is intended to assist researchers in designing and interpreting experiments utilizing this compound.

Mechanism of Action

This compound targets the family of TRK receptors, which includes TRKA, TRKB, and TRKC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] In many cancers, chromosomal rearrangements can lead to the formation of NTRK fusion genes, resulting in the expression of chimeric TRK fusion proteins that are constitutively active and drive tumor growth and survival.[1] this compound exerts its anti-cancer effects by binding to the ATP-binding pocket of the TRK kinase domain, thereby inhibiting its phosphorylation and downstream signaling.[1][3] This blockade of the TRK signaling cascade ultimately leads to the induction of apoptosis and inhibition of cell growth in tumors harboring NTRK fusions or overexpressing TRK receptors.[1]

Signaling Pathway

The binding of neurotrophins to TRK receptors triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events crucial for cell survival and proliferation. Key pathways activated downstream of TRK include the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K)/AKT pathways. This compound effectively abrogates the phosphorylation of TRK, which in turn prevents the activation of these critical downstream effectors.

In Vitro Efficacy in Cancer Cell Lines

This compound has been evaluated in various cancer cell lines, demonstrating potent activity, particularly in those with NTRK fusions or TRK overexpression.

Quantitative Data Summary

| Cell Line | Cancer Type | Key Genetic Features | Parameter | Value | Reference |

| KM12 | Colorectal Cancer | TPM3-NTRK1 Fusion | EC50 (pTRKA inhibition) | 17.6 ng/g (in vivo) | [3][4] |

| TYGBK-1 | Gallbladder Cancer | Wild-type KRAS | Cell Proliferation | Dose-dependent suppression | [3] |

| NOZ | Gallbladder Cancer | KRAS Mutant | Cell Proliferation | No significant suppression | [3] |

Note: The EC50 value for KM12 cells was determined in a murine xenograft model and reflects the concentration required for 50% inhibition of phosphorylated TRKA in the tumor tissue.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are based on the available literature and can be adapted for specific experimental needs.

Cell Proliferation (MTS Assay)

This protocol is based on the methodology used in the evaluation of this compound in gallbladder cancer cell lines.[3]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

-

Drug Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of this compound. A vehicle control (e.g., DMSO) should be included.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Final Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value.

Cell Migration and Invasion Assays

These assays are crucial for evaluating the effect of this compound on the metastatic potential of cancer cells.[3]

-

Insert Preparation: For invasion assays, coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, the insert is used without coating.

-

Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the Transwell insert.

-

Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Drug Treatment: Add this compound at various concentrations to both the upper and lower chambers.

-

Incubation: Incubate the plates for a period appropriate for the cell line (e.g., 24-48 hours).

-

Cell Removal: Carefully remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.

-

Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with a solution such as crystal violet.

-

Quantification: Count the number of stained cells in several random fields under a microscope.

Western Blot Analysis

Western blotting is used to assess the effect of this compound on the phosphorylation status of TRK and its downstream signaling proteins.[3]

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-TRK, total TRK, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Discussion and Future Directions

This compound has demonstrated significant potential as a targeted therapy for cancers driven by TRK signaling. In vitro studies have been instrumental in elucidating its mechanism of action and identifying responsive cancer cell types. The differential effect of this compound on gallbladder cancer cell lines with different KRAS mutation statuses highlights the importance of the genetic context in determining drug sensitivity. Specifically, the proliferation of KRAS wild-type TYGBK-1 cells was suppressed by this compound, while the KRAS-mutant NOZ cells were less affected, suggesting that the MAPK pathway in these cells is driven by the KRAS mutation independently of TRK signaling.[3]

Future in vitro research should focus on expanding the panel of cancer cell lines tested to include a wider variety of tumor types with known NTRK fusions. This will provide a more comprehensive understanding of the spectrum of activity of this compound. Furthermore, investigating the potential for combination therapies, where this compound is used with other targeted agents or chemotherapy, could reveal synergistic effects and strategies to overcome potential resistance mechanisms. The development of in vitro models of acquired resistance to this compound will also be crucial for identifying and validating second-generation inhibitors or alternative treatment strategies.

References

- 1. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The Novel Selective Pan-TRK Inhibitor this compound Exhibits Antitumor Efficacy Against Human Gallbladder Cancer In Vitro | Anticancer Research [ar.iiarjournals.org]

- 4. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ONO-7579 Cell Proliferation Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the anti-proliferative effects of ONO-7579, a potent and selective pan-Tropomyosin receptor kinase (TRK) inhibitor.

Introduction

This compound is an orally bioavailable small molecule that targets TRKA, TRKB, and TRKC kinases.[1][2] The aberrant activation of TRK signaling, often through NTRK gene fusions, is a known driver in a variety of solid tumors.[1] this compound inhibits the phosphorylation of TRK, thereby blocking downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.[3][4] This inhibition leads to reduced cell growth, proliferation, and the induction of apoptosis in cancer cells harboring TRK alterations.[1] These notes provide a framework for conducting in vitro cell proliferation assays to evaluate the efficacy of this compound.

Data Presentation

The anti-proliferative and inhibitory effects of this compound have been quantified in various cancer cell lines. The following table summarizes key quantitative data from preclinical studies.

| Cell Line | Cancer Type | Key Finding | Measurement | Result | Reference |

| KM12 | Colorectal Cancer | Inhibition of TRKA phosphorylation | EC50 | 17.6 ng/g | [5][6][7] |

| TYGBK-1 | Gallbladder Cancer | Suppression of cell proliferation | Proliferation Assay (MTS) | Dose-dependent inhibition | [3][4] |

| NOZ | Gallbladder Cancer | Resistance to anti-proliferative effects (KRAS mutant) | Proliferation Assay (MTS) | No significant inhibition | [3] |

| KM12 Xenograft | Colorectal Cancer | Antitumor effect in vivo | pTRKA Inhibition | >91.5% inhibition required for tumor reduction | [7] |

Signaling Pathway

The primary mechanism of action for this compound is the inhibition of the TRK signaling pathway. The following diagram illustrates the key components of this pathway and the point of intervention for this compound.

Caption: this compound inhibits TRK receptor phosphorylation, blocking downstream PI3K/AKT and MAPK/ERK signaling.

Experimental Protocols

A common method to assess the effect of this compound on cancer cell proliferation is the MTS assay. This colorimetric assay measures cell viability.

Protocol: this compound Cell Proliferation (MTS) Assay

1. Materials

-

Cancer cell lines (e.g., TYGBK-1, KM12)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well clear flat-bottom plates

-

This compound compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader (absorbance at 490 nm)

2. Experimental Workflow Diagram

Caption: Workflow for assessing this compound's effect on cell proliferation using the MTS assay.

3. Step-by-Step Procedure

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize, collect, and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.[3]

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. A vehicle control (medium with the same percentage of DMSO) should also be prepared.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[3]

-

-

MTS Assay and Data Acquisition:

-

After the 72-hour incubation, add 20 µL of the MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

4. Data Analysis

-

Background Subtraction: Subtract the average absorbance of the "medium only" wells from all other absorbance readings.

-

Calculate Percent Viability:

-

Percent Viability = [(Absorbance of treated cells) / (Absorbance of vehicle control cells)] x 100

-

-

Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration.

-

IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value by fitting the dose-response curve using a non-linear regression model.

Disclaimer: This document is intended for research use only. The protocols provided should be adapted and optimized for specific cell lines and laboratory conditions.

References

- 1. Facebook [cancer.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. The Novel Selective Pan-TRK Inhibitor this compound Exhibits Antitumor Efficacy Against Human Gallbladder Cancer In Vitro | Anticancer Research [ar.iiarjournals.org]

- 4. This compound | Trk inhibitor | Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for ONO-7579 in Migration and Invasion Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-7579 is a potent and selective oral pan-tropomyosin receptor kinase (pan-TRK) inhibitor that targets TRKA, TRKB, and TRKC proteins.[1][2] Dysregulation of the TRK signaling pathway is implicated in the growth, survival, and invasion of various tumors.[3] this compound effectively inhibits the phosphorylation of TRK proteins, thereby blocking downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[4] This inhibition has been demonstrated to suppress the migration and invasion of cancer cells, making this compound a promising candidate for anti-cancer therapeutics.[4][5] These application notes provide detailed protocols for assessing the inhibitory effect of this compound on the migration and invasion of gallbladder cancer cell lines, NOZ and TYGBK-1, using the Transwell assay system.

Mechanism of Action: Inhibition of TRK-Mediated Cell Migration and Invasion

Tropomyosin receptor kinases (TRKs) are receptor tyrosine kinases that, upon binding to their neurotrophin ligands, dimerize and autophosphorylate, initiating downstream signaling cascades crucial for cell survival, proliferation, and motility. In cancer, aberrant TRK signaling can drive metastasis by promoting cell migration and invasion. This compound, by inhibiting TRK phosphorylation, effectively abrogates these downstream signals. The key pathways affected include:

-

PI3K/AKT Pathway: This pathway is a central regulator of cell survival and proliferation and also plays a role in cell migration through the regulation of the actin cytoskeleton.

-

MAPK/ERK Pathway: This pathway is heavily involved in cell proliferation, differentiation, and the regulation of matrix metalloproteinases (MMPs), enzymes essential for the degradation of the extracellular matrix (ECM), a critical step in tumor invasion.

By blocking these pathways, this compound reduces the expression and activity of proteins required for cytoskeletal rearrangement and ECM degradation, thereby inhibiting the migratory and invasive potential of cancer cells.

This compound inhibits TRK signaling, blocking migration and invasion.

Data Presentation

The following tables summarize hypothetical quantitative data for the effect of this compound on the migration and invasion of NOZ and TYGBK-1 gallbladder cancer cells.

Table 1: Effect of this compound on NOZ Cell Migration and Invasion

| This compound Concentration (nM) | Average Migrated Cells per Field | Percent Inhibition of Migration (%) | Average Invaded Cells per Field | Percent Inhibition of Invasion (%) |

| 0 (Vehicle) | 250 ± 15 | 0 | 180 ± 12 | 0 |

| 10 | 205 ± 12 | 18 | 153 ± 10 | 15 |

| 100 | 110 ± 9 | 56 | 78 ± 7 | 57 |

| 1000 | 45 ± 5 | 82 | 25 ± 4 | 86 |

Table 2: Effect of this compound on TYGBK-1 Cell Migration and Invasion

| This compound Concentration (nM) | Average Migrated Cells per Field | Percent Inhibition of Migration (%) | Average Invaded Cells per Field | Percent Inhibition of Invasion (%) |

| 0 (Vehicle) | 220 ± 18 | 0 | 160 ± 14 | 0 |

| 10 | 185 ± 14 | 16 | 138 ± 11 | 14 |

| 100 | 95 ± 10 | 57 | 65 ± 8 | 59 |

| 1000 | 38 ± 6 | 83 | 22 ± 5 | 86 |

Experimental Protocols

Protocol 1: Transwell Cell Migration Assay

This protocol details the steps to assess the effect of this compound on the migration of gallbladder cancer cells.

Materials:

-

Gallbladder cancer cell lines (NOZ or TYGBK-1)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Serum-free culture medium

-

This compound (stock solution in DMSO)

-

24-well Transwell inserts (8 µm pore size)

-

24-well plates

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde or methanol)

-